(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid
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Overview
Description
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Aminocyclopent-2-ene-1-carboxylic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-Aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Aminocyclopent-2-ene-1-carboxylic acid: A stereoisomer with different biological activity.
Cyclopentene derivatives: Compounds with similar ring structures but different functional groups.
Amino acid derivatives: Compounds with similar amino and carboxyl groups but different ring structures.
Uniqueness
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentene ring. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4S)-4-aminocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4?,5-/m1/s1 |
InChI Key |
VTCHZFWYUPZZKL-BRJRFNKRSA-N |
Isomeric SMILES |
C1[C@@H](C=CC1C(=O)O)N |
Canonical SMILES |
C1C(C=CC1N)C(=O)O |
Origin of Product |
United States |
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